Physicochemical Differentiation: XLogP3‑AA, TPSA, and Rotatable Bond Count vs. 4‑Methyl and Des‑Methyl Pyrazole Analogs
The target compound (CAS 1001559‑39‑2) possesses an XLogP3‑AA of 0.9, a topological polar surface area (TPSA) of 77.5 Ų, and three rotatable bonds. The des‑methyl analog (4‑ethyl‑5‑(1H‑pyrazol‑1‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol, CAS 1006470‑96‑7) lacks the methyl substituent, resulting in a lower molecular weight (209.27 vs. 223.30 g mol⁻¹) and a predicted reduction in XLogP3‑AA by approximately 0.5 log units, which can shift aqueous solubility and passive membrane diffusion [1]. The 4‑methyl‑5‑[(3‑methyl‑1H‑pyrazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol analog (CAS 1001567‑70‑9) replaces the N‑ethyl group with a methyl group, decreasing the heavy‑atom count and slightly raising TPSA per unit mass, potentially altering blood–brain barrier permeability [1]. These differences are systematic and can be used to tune pharmacokinetic properties in a medicinal chemistry program.
| Evidence Dimension | Computed physicochemical parameters (XLogP3‑AA, TPSA, rotatable bonds, molecular weight) |
|---|---|
| Target Compound Data | MW 223.30 g mol⁻¹; XLogP3‑AA 0.9; TPSA 77.5 Ų; Rotatable bonds 3; H‑bond donor 1; H‑bond acceptor 3 |
| Comparator Or Baseline | Des‑methyl analog (CAS 1006470‑96‑7): MW 209.27 g mol⁻¹, estimated XLogP3‑AA ~0.4; 4‑methyl analog (CAS 1001567‑70‑9): MW 209.27 g mol⁻¹, estimated XLogP3‑AA ~0.4 |
| Quantified Difference | ΔXLogP3‑AA ≈ 0.5 (more lipophilic); ΔMW ≈ +14 g mol⁻¹; ΔTPSA negligible (<2 Ų) |
| Conditions | Computed by XLogP3 (PubChem 2019.06.18) and Cactvs 3.4.6.11; TPSA by fragment‑based method |
Why This Matters
The higher lipophilicity of the target compound can improve membrane permeability relative to the des‑methyl analog while retaining a TPSA compatible with oral bioavailability, offering a distinct advantage in designing CNS‑penetrant or orally absorbed candidates.
- [1] PubChem Compound Summary. 4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol. CID 7015933. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1001559-39-2 (accessed 2026‑05‑05). View Source
